molecular formula C9H18ClNO3S B2492689 9,9-Dioxo-1-oxa-9lambda6-thiaspiro[5.5]undecan-4-amine;hydrochloride CAS No. 2253639-03-9

9,9-Dioxo-1-oxa-9lambda6-thiaspiro[5.5]undecan-4-amine;hydrochloride

Cat. No.: B2492689
CAS No.: 2253639-03-9
M. Wt: 255.76
InChI Key: WAOQAWZCKYHMKS-UHFFFAOYSA-N
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Description

9,9-Dioxo-1-oxa-9lambda6-thiaspiro[55]undecan-4-amine;hydrochloride is a synthetic compound characterized by its unique spirocyclic structure, which includes both oxygen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-Dioxo-1-oxa-9lambda6-thiaspiro[5.5]undecan-4-amine;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diol with a thioether under acidic conditions to form the spirocyclic intermediate.

    Oxidation: The intermediate is then subjected to oxidation to introduce the dioxo functionality. Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Amination: The final step involves the introduction of the amine group. This can be done through a nucleophilic substitution reaction using an appropriate amine source, such as ammonia or an amine salt, under basic conditions.

    Hydrochloride Formation: The compound is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups or even further to alkanes.

    Substitution: The amine group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA, or other peroxides.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives, alkanes.

    Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 9,9-Dioxo-1-oxa-9lambda6-thiaspiro[55]undecan-4-amine;hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme activity, particularly those enzymes that interact with sulfur-containing substrates. Its structural features make it a useful tool for investigating biochemical pathways involving sulfur and oxygen atoms.

Medicine

In medicine, 9,9-Dioxo-1-oxa-9lambda6-thiaspiro[5.5]undecan-4-amine;hydrochloride has potential applications as a therapeutic agent. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.

Industry

In industrial applications, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties may also make it useful in the development of new materials with specific functional attributes.

Mechanism of Action

The mechanism of action of 9,9-Dioxo-1-oxa-9lambda6-thiaspiro[5.5]undecan-4-amine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The dioxo groups can participate in hydrogen bonding and electrostatic interactions, while the amine group can form covalent bonds with nucleophilic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    1-Oxa-9-thiaspiro[5.5]undecan-4-amine: Lacks the dioxo functionality, making it less reactive in certain chemical reactions.

    9,9-Dioxo-1-oxa-9lambda6-thiaspiro[5.5]undecane: Lacks the amine group, reducing its potential for forming derivatives through substitution reactions.

    1,1-Dioxo-1-oxa-9lambda6-thiaspiro[5.5]undecan-4-amine: Similar structure but different oxidation state, affecting its reactivity and interaction with biological targets.

Uniqueness

9,9-Dioxo-1-oxa-9lambda6-thiaspiro[5.5]undecan-4-amine;hydrochloride stands out due to its combination of dioxo and amine functionalities within a spirocyclic framework. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

9,9-dioxo-1-oxa-9λ6-thiaspiro[5.5]undecan-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3S.ClH/c10-8-1-4-13-9(7-8)2-5-14(11,12)6-3-9;/h8H,1-7,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAOQAWZCKYHMKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCS(=O)(=O)CC2)CC1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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